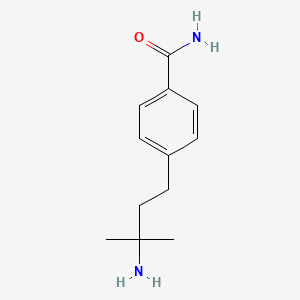
Aziridine-1-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aziridine-1-carboximidamide is a heterocyclic organic compound with the molecular formula C₃H₇N₃ It features a three-membered aziridine ring, which is known for its high strain and reactivity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Aziridine-1-carboximidamide can be synthesized through several methods. One common approach involves the reaction of aziridine with cyanamide under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process often includes steps such as purification and crystallization to obtain the compound in its pure form.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often leading to the formation of aziridine N-oxides.
Reduction: Reduction reactions can convert this compound into various amine derivatives.
Substitution: The compound is reactive towards nucleophilic substitution, where the aziridine ring can be opened by nucleophiles, forming different substituted products.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, primary amines, thiols.
Major Products Formed:
Oxidation Products: Aziridine N-oxides.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted aziridines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Aziridine-1-carboximidamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential as a bioactive compound. Studies have shown that aziridine derivatives can exhibit antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of polymers and other materials due to its ability to undergo polymerization reactions.
Wirkmechanismus
The mechanism by which aziridine-1-carboximidamide exerts its effects is primarily through its high reactivity. The strained aziridine ring is prone to nucleophilic attack, leading to ring-opening reactions that can form various biologically active compounds. These reactions often target specific molecular pathways, making aziridine derivatives useful in medicinal chemistry.
Vergleich Mit ähnlichen Verbindungen
Aziridine: The parent compound, known for its high reactivity and use in various chemical reactions.
Aziridine-2-carboximidamide: A structural isomer with different reactivity and applications.
Azetidine: A four-membered ring analog with different chemical properties.
Uniqueness: Aziridine-1-carboximidamide is unique due to its specific structure, which imparts distinct reactivity compared to other aziridine derivatives. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in both research and industrial applications.
Eigenschaften
Molekularformel |
C3H7N3 |
|---|---|
Molekulargewicht |
85.11 g/mol |
IUPAC-Name |
aziridine-1-carboximidamide |
InChI |
InChI=1S/C3H7N3/c4-3(5)6-1-2-6/h1-2H2,(H3,4,5) |
InChI-Schlüssel |
DGMMZCSQEASTAE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN1C(=N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


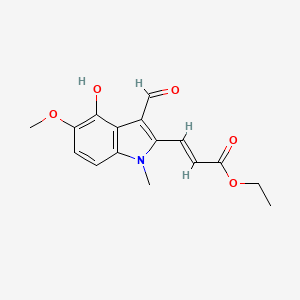
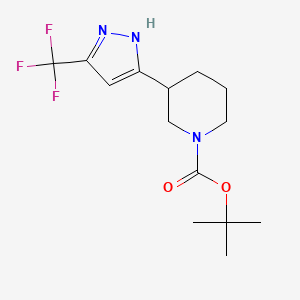
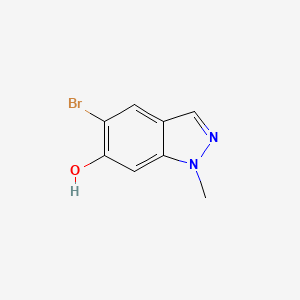



![1-Bromo-3-chlorodibenzo[b,d]furan](/img/structure/B12968292.png)
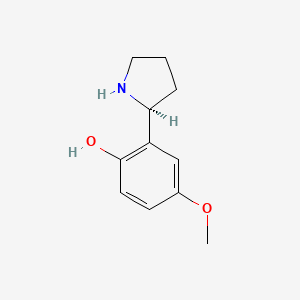
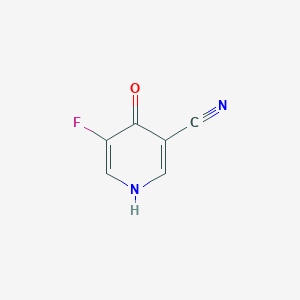
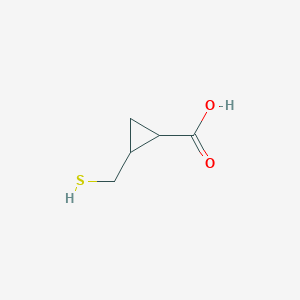
![1-Azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12968313.png)
![(3aR,8aR)-N,N-Diethyl-2,2-dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine](/img/structure/B12968319.png)
![3-Methyl-1H-pyrazolo[4,3-c]pyridine-4-carboxylic acid](/img/structure/B12968325.png)
